molecular formula C10H15N7O4 B043799 2-Hydrazino-adenosine CAS No. 15763-11-8

2-Hydrazino-adenosine

Cat. No. B043799
CAS RN: 15763-11-8
M. Wt: 297.27 g/mol
InChI Key: BAYFDGKAUSOEIS-UUOKFMHZSA-N
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Description

2-Hydrazino-adenosine is a useful synthetic intermediate in making potent and selective coronary vasodilators . It has a molecular weight of 297.27 and a molecular formula of C10H15N7O4 .


Molecular Structure Analysis

The 2-Hydrazino-adenosine molecule contains a total of 38 bonds. There are 23 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aromatic), 1 N hydrazine(s), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .

Scientific Research Applications

A2A Adenosine Receptor Agonist

“2-hydrazinoadenosine” compounds have been found to have A2A adenosine receptor agonistic activity . This means that these compounds can bind to A2A adenosine receptors and activate them, which can have various effects on the body.

Pharmaceutical Compositions

These compounds are included in pharmaceutical compositions . This suggests that they could be used in the formulation of drugs for treating various conditions.

Medicinal Applications

The compounds and compositions containing “2-hydrazinoadenosine” can serve as medicaments . This indicates that they could be used as drugs or in the preparation of drugs.

Safety and Hazards

While specific safety and hazard information for 2-Hydrazino-adenosine is not available, it’s important to handle chemicals with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Adenosine receptors have been found to play a homeostatic role in suppressed and regenerating hematopoiesis . Selective activation of adenosine A3 receptors has been found to act curatively under conditions of drug- and radiation-induced myelosuppression . This suggests potential future directions for research into 2-Hydrazino-adenosine and related compounds.

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFDGKAUSOEIS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438687
Record name 2-Hydrazino-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-adenosine

CAS RN

15763-11-8
Record name 2-Hydrazino-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydrazinyladenosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Hydrazino adenosine interact with adenosine receptors and what are the downstream effects?

A1: 2-Hydrazino adenosine and its derivatives act as agonists at adenosine receptors, particularly demonstrating selectivity for A2 receptors over A1 receptors [, ]. Stimulation of A2 receptors in the coronary arteries leads to vasodilation, increasing blood flow [, ]. This selectivity for A2 receptors makes them potentially valuable for treating conditions like coronary artery disease.

Q2: What is the structure-activity relationship (SAR) of 2-Hydrazino adenosine derivatives and how do structural modifications impact their activity?

A2: Research has shown that the length and nature of the substituent at the 2-hydrazino group significantly influence the coronary vasodilatory activity of 2-Hydrazino adenosine derivatives [, ].

  • Alkyl Chain Length: Increasing the length of the alkyl chain in 2-(N'-alkylidenehydrazino)adenosines generally increased coronary vasodilatory potency up to a certain point []. For example, the n-pentylidene (8) and isopentylidene (18) analogs exhibited the highest potency with EC50s in the nanomolar range [].

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